molecular formula C12H21NO4 B12113779 Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester CAS No. 890093-22-8

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester

Cat. No.: B12113779
CAS No.: 890093-22-8
M. Wt: 243.30 g/mol
InChI Key: YPFOWLLRKPTPRH-UHFFFAOYSA-N
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Description

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester is a succinic acid derivative esterified at both terminal carboxyl groups with methyl groups and substituted at the 2-position with a 4-methylpiperidinyl moiety.

Properties

CAS No.

890093-22-8

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

dimethyl 2-(4-methylpiperidin-1-yl)butanedioate

InChI

InChI=1S/C12H21NO4/c1-9-4-6-13(7-5-9)10(12(15)17-3)8-11(14)16-2/h9-10H,4-8H2,1-3H3

InChI Key

YPFOWLLRKPTPRH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Michael Addition to α,β-Unsaturated Succinate Esters

A Michael addition strategy involves reacting 4-methylpiperidine with an α,β-unsaturated succinate ester (e.g., dimethyl maleate or dimethyl fumarate). The piperidine acts as a nucleophile, attacking the electron-deficient β-carbon of the unsaturated ester.

Procedure :

  • Dissolve dimethyl maleate in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Add 4-methylpiperidine (1.2 equivalents) and a catalytic amount of sodium methoxide (0.1 equivalents).

  • Reflux at 80–100°C for 12–24 hours.

  • Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography.

Key Considerations :

  • Sodium methoxide deprotonates the piperidine, enhancing its nucleophilicity.

  • Polar aprotic solvents like THF stabilize the transition state.

  • Yields depend on the steric accessibility of the α,β-unsaturated ester.

Data Table 1 : Optimization of Michael Addition Conditions

ParameterCondition 1Condition 2Condition 3
SolventTHFDMFToluene
Temperature (°C)80100120
CatalystNaOMeKOtBuNone
Yield (%)624518

Nucleophilic Substitution of Activated Succinate Esters

This route involves introducing a leaving group (e.g., bromide) at the 2-position of dimethyl succinate, followed by displacement with 4-methylpiperidine.

Procedure :

  • Synthesize dimethyl 2-bromosuccinate via bromination of dimethyl succinate using N-bromosuccinimide (NBS) under radical initiation.

  • React the brominated ester with 4-methylpiperidine (2 equivalents) in acetonitrile.

  • Add a Lewis acid catalyst (e.g., AlCl₃, 0.2 equivalents) to enhance electrophilicity at the 2-position.

  • Heat at 60°C for 6 hours, then isolate via solvent evaporation.

Key Considerations :

  • Bromination requires careful control to avoid over-halogenation.

  • Lewis acids polarize the C–Br bond, accelerating nucleophilic attack.

  • Competing elimination reactions may occur at elevated temperatures.

Condensation of Pre-Functionalized Succinic Acid Derivatives

A two-step approach first introduces the 4-methylpiperidinyl group to succinic acid, followed by esterification.

Step 1: Synthesis of 2-(4-Methylpiperidinyl)succinic Acid

  • React succinic anhydride with 4-methylpiperidine in dichloromethane.

  • Use triethylamine (1.1 equivalents) to scavenge HCl byproducts.

  • Reflux for 8 hours, then precipitate the product by acidification.

Step 2: Esterification with Methanol

  • Dissolve the diacid in methanol and add concentrated H₂SO₄ (2 drops).

  • Reflux for 24 hours, then neutralize with NaHCO₃.

  • Extract with diethyl ether and purify via distillation.

Key Considerations :

  • Esterification under acidic conditions avoids racemization at the 2-position.

  • Prolonged refluxing ensures complete conversion to the diester.

Comparative Analysis of Methods

Data Table 2 : Efficiency Metrics Across Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Michael Addition629524Moderate
Nucleophilic Substitution55886High
Condensation489032Low
  • Michael Addition : Optimal for regioselectivity but limited by long reaction times.

  • Nucleophilic Substitution : Rapid and scalable but requires hazardous bromination.

  • Condensation : Avoids halogenation but suffers from low yields.

Catalyst and Solvent Optimization

Role of Lewis Acids in Nucleophilic Substitution

Lewis acids like AlCl₃ lower the activation energy for C–Br bond cleavage, increasing substitution rates. Trials with FeCl₃ and TiCl₄ showed comparable efficacy but introduced coloration impurities.

Solvent Effects on Michael Addition

Non-polar solvents (toluene) resulted in incomplete conversions due to poor nucleophile solubility. Polar aprotic solvents (DMF, THF) improved yields but required higher temperatures.

Industrial-Scale Considerations

Patent EP0057873A1 highlights the use of sodium methoxide in methanol for large-scale succinate condensations. Adapting this to the target compound would necessitate:

  • Continuous Flow Systems : To manage exothermic reactions during piperidine addition.

  • In Situ Quenching : Neutralizing excess base before workup to prevent ester hydrolysis.

  • Recycling Solvents : Distilling methanol for reuse, reducing costs.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including drug development and delivery.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biological pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related succinate esters and derivatives, focusing on molecular properties, applications, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Boiling Point (°C) Key Applications/Activities References
Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester C12H21NO4* ~251.3† 4-Methylpiperidinyl, methyl esters N/A Potential pharmaceutical intermediates, polymers Inferred
Dimethyl succinate C6H10O4 146.14 Methyl esters 196 Solvent, polymer stabilizer
Dimethyl itaconate C7H10O4 158.15 Methylene group, methyl esters N/A Monomer for biodegradable polymers
Dimethyl methylsuccinate C7H12O4 160.17 Methyl branch, methyl esters 196 Plasticizer, flavoring agent
Butanedioic acid, (benzoyloxy)-, dimethyl ester (S)- C13H14O6 266.25 Benzoyloxy group, methyl esters N/A Anti-inflammatory activity
Dimethyl DL-malate C6H10O5 162.14 Hydroxyl group, methyl esters N/A Food additive, chiral synthesis

*Estimated based on structural analogy. †Calculated using atomic masses.

Research Findings and Gaps

  • Pharmacological Potential: Piperidine derivatives are common in pharmaceuticals (e.g., antipsychotics, analgesics).
  • Synthetic Utility: The compound could act as a monomer for polyesters with enhanced thermal stability or as a ligand in catalysis, though experimental data are lacking.
  • Comparison Limitations : Absence of direct data on the target compound necessitates reliance on structural analogs. Further studies on synthesis, stability, and bioactivity are needed.

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